6-(furan-2-yl)-3-methyl-N-(1-phenylethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
6-(furan-2-yl)-3-methyl-N-(1-phenylethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound that belongs to the class of oxazolo[5,4-b]pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(furan-2-yl)-3-methyl-N-(1-phenylethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can be achieved through several synthetic routes. One common method involves the annulation of a pyridine ring to 4-aminoisoxazoles, followed by isoxazole ring closure in functionalized pyridine derivatives . For instance, the reaction of (3-fluoropyridin-2-yl)carboximidoyl chloride with excess aniline, followed by intramolecular cyclization, yields the desired oxazolo[5,4-b]pyridine derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-(furan-2-yl)-3-methyl-N-(1-phenylethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
6-(furan-2-yl)-3-methyl-N-(1-phenylethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound exhibits various biological activities, including antibacterial, anticancer, and antiproliferative properties.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic systems.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-(furan-2-yl)-3-methyl-N-(1-phenylethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of cytochrome P450 CYP17, the compound interferes with the enzyme’s activity, thereby affecting the biosynthesis of androgens and estrogen . This inhibition can lead to reduced proliferation of hormone-dependent cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-(furan-2-yl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
- 3-cyclopropyl-6-(furan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
- 6-cyclopropyl-3-(furan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Uniqueness
6-(furan-2-yl)-3-methyl-N-(1-phenylethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide stands out due to its specific substitution pattern, which imparts unique biological and chemical properties. Its ability to inhibit cytochrome P450 CYP17 distinguishes it from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C20H17N3O3 |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
6-(furan-2-yl)-3-methyl-N-(1-phenylethyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H17N3O3/c1-12(14-7-4-3-5-8-14)21-19(24)15-11-16(17-9-6-10-25-17)22-20-18(15)13(2)23-26-20/h3-12H,1-2H3,(H,21,24) |
InChI Key |
DPPYDQXUYYIGJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NC(C)C4=CC=CC=C4 |
Origin of Product |
United States |
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